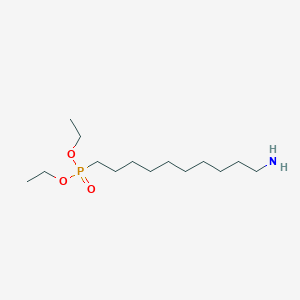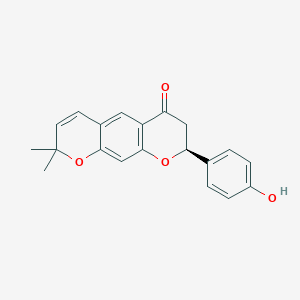
5-去羟基副托卡品 K
描述
5-Dehydroxyparatocarpin K is a natural product of Psoralea, Fabaceae . It has a CAS Number of 124858-37-3 and a molecular weight of 322.36 . The IUPAC name is (S)-8- (4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydro-2H,6H-pyrano [3,2-g]chromen-6-one .
Molecular Structure Analysis
The molecular formula of 5-Dehydroxyparatocarpin K is C20H18O4 . The InChI code is 1S/C20H18O4/c1-20(2)8-7-13-9-15-16(22)10-17(12-3-5-14(21)6-4-12)23-19(15)11-18(13)24-20/h3-9,11,17,21H,10H2,1-2H3/t17-/m0/s1 .Physical And Chemical Properties Analysis
5-Dehydroxyparatocarpin K is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The storage temperature is 28 C .科学研究应用
细菌的胁迫耐受性:对与 5-去羟基副托卡品 K 具有相似命名惯例的小麦脱水蛋白 K 片段的研究表明,这些片段增强了细菌的胁迫耐受性。它们在各种胁迫条件下保护蛋白质免于聚集,展示了在微生物学中胁迫管理应用中的潜力 (Drira 等,2015)。
药理学研究:在药理学领域,与 5-去羟基副托卡品 K 在结构上相关的 5-羟基-2-金刚烷基-嘧啶-5-甲酰胺衍生物已因其在治疗代谢性疾病中的潜力而受到研究。此类化合物对于理解代谢综合征和 II 型糖尿病中的生物途径和潜在治疗应用至关重要 (Goldberg 等,2012)。
线粒体酶活性:已发现与 5-去羟基副托卡品 K 在结构上相关的化合物,如 5-氨基咪唑-4-甲酰胺-1-β-D-呋喃核苷,可以增加骨骼肌中的线粒体酶。这表明在理解能量代谢和肌肉生理学中具有潜在的研究应用 (Winder 等,2000)。
草药和膳食补充剂:对与 5-去羟基副托卡品 K 相关的二氢-5,6-脱氢卡伐因的研究突出了其在传统草药中的存在。这表明在膳食补充剂和草药制剂的开发中具有潜在应用 (Xuan 和 Teschke,2015)。
生化研究和分析:在生化过程中对与 5-去羟基副托卡品 K 相关的衍生物 5-羟甲基糠醛的研究提供了对己糖转化的见解,并且在食品科学研究中很重要 (Fallico、Arena 和 Zappalá,2008)。
安全和危害
属性
IUPAC Name |
(8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)8-7-13-9-15-16(22)10-17(12-3-5-14(21)6-4-12)23-19(15)11-18(13)24-20/h3-9,11,17,21H,10H2,1-2H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNAWXMYPBINIJ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC(CC3=O)C4=CC=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=CC3=C(C=C2O1)O[C@@H](CC3=O)C4=CC=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Dehydroxyparatocarpin K | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Dehydroxyparatocarpin K interact with KRAS G12D, and what are the potential downstream effects?
A: The research suggests that 5-Dehydroxyparatocarpin K binds to the switch I/II regions of the KRAS G12D mutant protein with a binding affinity of -8.8 Kcal/mol []. This binding is predicted to interfere with the protein's ability to transition between its active and inactive conformations, ultimately inhibiting its function. This inhibition could have significant downstream effects, as KRAS G12D is involved in crucial signaling pathways that regulate cell growth and proliferation. By inhibiting KRAS G12D, 5-Dehydroxyparatocarpin K could potentially disrupt these pathways and inhibit the uncontrolled growth characteristic of cancer cells.
Q2: What computational methods were used to study 5-Dehydroxyparatocarpin K and its interaction with KRAS G12D?
A2: The researchers utilized several computational methods to investigate 5-Dehydroxyparatocarpin K and its interaction with KRAS G12D. These include:
- Molecular docking: This method was used to predict the binding mode and affinity of 5-Dehydroxyparatocarpin K to the KRAS G12D protein [].
- Steered molecular dynamics (SMD) simulations: These simulations were used to assess the stability of the binding interaction between 5-Dehydroxyparatocarpin K and KRAS G12D [].
- Molecular dynamics (MD) simulations: These simulations were performed to evaluate the dynamic behavior of the protein-ligand complex over time [].
- Toxicity predictions: In silico models were used to predict the potential toxicity of 5-Dehydroxyparatocarpin K [].
- Cancer cell line cytotoxicity predictions: Computational models were employed to predict the potential efficacy of 5-Dehydroxyparatocarpin K against cancer cell lines harboring the KRAS G12D mutation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B176671.png)

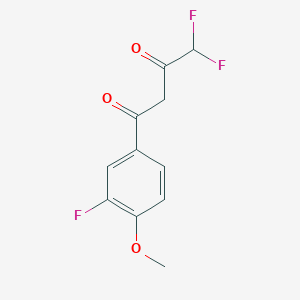

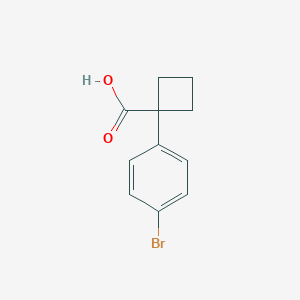
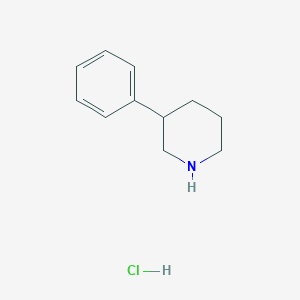
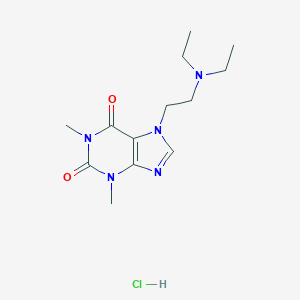
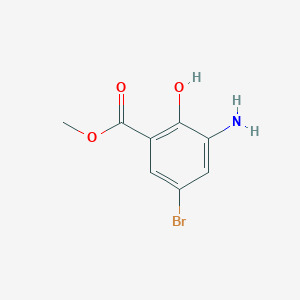
![2-[(Z)-2-bromoethenyl]pyridine](/img/structure/B176697.png)

